2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Description
Properties
IUPAC Name |
(3-methoxyphenyl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-14-6-4-5-13(11-14)19(22)21-10-9-18-16(12-21)15-7-2-3-8-17(15)20-18/h2-8,11,20H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHJKQZYIRIIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole nucleus, which is then functionalized at specific positions to introduce the 3-methoxybenzoyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the indole nucleus .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyridoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific compound 2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole has been evaluated for its antitumor properties.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. It may also inhibit angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways.
- Case Studies : In vitro studies demonstrated that this compound showed IC50 values in the micromolar range against breast and lung cancer cell lines. Further investigations into its mechanism revealed that it affects cell cycle progression and promotes cell death via caspase activation.
Antimicrobial Properties
Beyond its antitumor activity, this compound has also been studied for its antimicrobial effects.
- Broad-Spectrum Activity : Research has shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was tested against strains such as Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : When combined with conventional antibiotics, the compound demonstrated synergistic effects that enhanced the overall antimicrobial activity. This suggests potential applications in overcoming antibiotic resistance.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties.
- Oxidative Stress Reduction : The compound has been shown to mitigate oxidative stress in neuronal cells by upregulating antioxidant enzymes. This property positions it as a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Neuroinflammation : Studies indicate that it can reduce neuroinflammatory markers in vitro and in vivo models of neuroinflammation.
Synthesis and Derivatives
The synthesis of this compound involves several steps which can be optimized for yield and purity.
- Synthetic Pathways : Various synthetic routes have been explored to enhance the efficiency of producing this compound. Modifications to the benzoyl moiety can lead to derivatives with improved biological activity.
- Structure-Activity Relationship (SAR) : Investigating SAR has provided insights into how structural modifications influence the pharmacological properties of this compound.
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
Antitumor Mechanisms
- Microtubule Destabilization : The 4-methylnaphthoyl analog () disrupts microtubule dynamics, a mechanism shared with vinca alkaloids. The 3-methoxybenzoyl group’s bulkiness may similarly interfere with tubulin polymerization .
- Topoisomerase Inhibition : Intoplicine’s dual inhibition of topoisomerase I/II correlates with its planar structure and hydroxyl groups. The target compound’s methoxy group may reduce DNA affinity but improve metabolic stability .
Biological Activity
2-(3-methoxybenzoyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor and antimicrobial activities.
Chemical Structure
The compound features a pyrido[4,3-b]indole core with a methoxybenzoyl substituent, which is crucial for its biological activity. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrido[4,3-b]indole exhibit significant antitumor properties. For instance, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines including gastric adenocarcinoma (SGC-7901), cervical carcinoma (HeLa), and breast cancer (MCF-7) cells. Among these derivatives, one compound showed an IC50 value of 8.7 ± 1.3 μM against HeLa cells, indicating strong antiproliferative effects .
Table 1: Antiproliferative Activity of Pyrido[4,3-b]indole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7k | HeLa | 8.7 ± 1.3 |
| CA-4 | HeLa | Control |
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization. This disrupts the microtubule structure necessary for cell division, leading to apoptosis in cancer cells .
Case Studies
A notable study synthesized various pyrido[4,3-b]indole derivatives and assessed their biological activities through in vitro assays. The results indicated that modifications in the benzoyl group significantly influenced the compounds' efficacy against tumor cells. The structure-activity relationship (SAR) analyses provided insights into how different substituents affect biological activity .
Table 2: Structure-Activity Relationship Analysis
| Substituent | Activity Level | Notes |
|---|---|---|
| Methoxy | High | Enhances solubility |
| Fluoro | Moderate | Increases potency |
| Benzyl | Variable | Dependent on position |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-methoxybenzoyl)-pyrido[4,3-b]indole derivatives?
- Methodological Answer : A typical route involves coupling reactions between indole precursors and functionalized benzoyl groups. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents can introduce substituents like 3-methoxybenzoyl (e.g., via 3-ethynylanisole) . Purification via flash column chromatography (70:30 ethyl acetate/hexane) yields the target compound with ~42% efficiency. Alternative routes include alkylation of pyridoindole cores with activated benzoyl halides under basic conditions .
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of pyrido[4,3-b]indole derivatives?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for structural validation. For instance:
- ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and indole NH signals (δ ~10–12 ppm, broad) .
- ¹³C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and aromatic carbons .
- 19F NMR (if applicable) detects fluorine substituents (e.g., δ -110 to -120 ppm for CF₃ groups) . Cross-validation with HRMS (FAB-HRMS or ESI-MS) ensures molecular formula accuracy .
Q. What are the key steps in purifying pyridoindole compounds post-synthesis?
- Methodological Answer :
Liquid-liquid extraction : Use ethyl acetate to isolate organic layers after aqueous workup .
Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) resolves polar impurities .
Recrystallization : For crystalline derivatives, recrystallize from DMF/acetic acid mixtures .
Purity is confirmed by TLC (Rf comparison) and HPLC (>95% by area) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 2-(3-methoxybenzoyl)-pyrido[4,3-b]indole derivatives?
- Methodological Answer :
- Catalyst screening : Replace CuI with Pd/Cu bimetallic systems to improve cross-coupling efficiency .
- Solvent optimization : Test ionic liquids (e.g., [BMIM][BF₄]) to stabilize intermediates and reduce side reactions .
- Temperature control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., NaBH₄ reductions) to prevent over-reduction .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >90% yield .
Q. What computational methods are employed to predict the bioactivity of substituted pyrido[4,3-b]indole derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., BET bromodomains) .
- MD simulations : Analyze ligand-receptor stability (e.g., 100 ns simulations in GROMACS) to assess binding affinity .
- QSAR modeling : Train models on datasets (e.g., IC₅₀ values against kinases) to predict activity of novel analogs .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .
Q. How do structural modifications at the 3-methoxybenzoyl group influence the compound's physicochemical properties?
- Methodological Answer :
- Solubility : Replace methoxy (-OCH₃) with hydrophilic groups (e.g., -SO₃H) to enhance aqueous solubility (>8 mg/mL vs. <1 mg/mL for methoxy) .
- Lipophilicity (logP) : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce logP from 3.5 to 2.1, improving membrane permeability .
- Thermal stability : Differential scanning calorimetry (DSC) shows melting points increase by ~20°C with halogen substitution (e.g., -Cl) due to enhanced crystallinity .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
